Cas no 2387567-06-6 (tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate)
![tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate structure](https://www.kuujia.com/scimg/cas/2387567-06-6x500.png)
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-Quinolinecarboxylic acid, 6-[(1R)-1-aminoethyl]-3,4-dihydro-, 1,1-dimethylethyl ester
- tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
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- Inchi: 1S/C16H24N2O2/c1-11(17)12-7-8-14-13(10-12)6-5-9-18(14)15(19)20-16(2,3)4/h7-8,10-11H,5-6,9,17H2,1-4H3/t11-/m1/s1
- InChI Key: IJYAUVIBWGMERZ-LLVKDONJSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C2=C(C=C([C@H](N)C)C=C2)CCC1
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL168-250MG |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
2387567-06-6 | 95% | 250MG |
¥ 2,323.00 | 2023-03-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL168-100MG |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
2387567-06-6 | 95% | 100MG |
¥ 1,452.00 | 2023-03-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL168-500mg |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
2387567-06-6 | 95% | 500mg |
¥3871.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL168-100mg |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
2387567-06-6 | 95% | 100mg |
¥1450.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL168-500.0mg |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
2387567-06-6 | 95% | 500.0mg |
¥3871.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL168-5g |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
2387567-06-6 | 95% | 5g |
¥17411.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL168-250mg |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
2387567-06-6 | 95% | 250mg |
¥2321.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL168-1.0g |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
2387567-06-6 | 95% | 1.0g |
¥5803.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL168-250.0mg |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
2387567-06-6 | 95% | 250.0mg |
¥2321.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL168-500MG |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
2387567-06-6 | 95% | 500MG |
¥ 3,874.00 | 2023-03-23 |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate Related Literature
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate: A Comprehensive Overview
In the realm of organic chemistry, the compound tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate (CAS No. 2387567-06-6) stands out as a significant molecule with diverse applications and intriguing chemical properties. This compound, often referred to as a tert-butyl quinoline derivative, has garnered attention in both academic and industrial research due to its unique structure and potential bioactivity. The molecule's core structure is a quinoline ring system, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of the tert-butyl group and the (1R)-1-aminoethyl substituent introduces additional complexity and functionality to the molecule.
The synthesis of tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate involves a series of well-defined organic reactions. The quinoline skeleton is typically derived from condensation reactions between aniline derivatives and aldehydes or ketones. The introduction of the tert-butyl group is achieved through esterification reactions, while the aminoethyl substituent is introduced via nucleophilic substitution or addition reactions. The stereochemistry at the (1R) position is critical for the compound's bioactivity, as it determines the spatial arrangement of the substituents around the chiral center.
Recent studies have highlighted the potential of this compound in drug discovery and development. The quinoline moiety is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Meanwhile, the aminoethyl substituent introduces hydrogen bonding capabilities, which can enhance binding affinity to target proteins. These properties make this compound an attractive candidate for developing novel therapeutic agents.
In terms of pharmacological activity, tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate has shown promise in several areas. For instance, it exhibits moderate inhibitory activity against certain kinases involved in cellular signaling pathways. Additionally, preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties due to its ability to scavenge free radicals and modulate inflammatory mediators.
The application of this compound extends beyond pharmacology into materials science and catalysis. Its rigid quinoline framework makes it suitable for use as a ligand in metal complexes or as a building block in supramolecular chemistry. Furthermore, its chiral center provides an opportunity for enantioselective catalysis in asymmetric synthesis.
In conclusion, tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate (CAS No. 2387567-06-6) is a versatile compound with a rich structural diversity that lends itself to numerous applications across different scientific disciplines. As research continues to uncover its full potential, this molecule is poised to play a significant role in advancing both basic science and applied technologies.
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